molecular formula C19H25N5O B2532970 1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797720-42-3

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2532970
CAS No.: 1797720-42-3
M. Wt: 339.443
InChI Key: QADFJAXOGDPRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3,4-Dimethylphenyl Isocyanate: This intermediate can be synthesized by reacting 3,4-dimethylaniline with phosgene under controlled conditions.

    Synthesis of 2-(Piperidin-1-yl)pyrimidine-4-carboxaldehyde: This intermediate is prepared by reacting piperidine with 4-chloropyrimidine-2-carboxaldehyde.

    Formation of the Final Compound: The final step involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(piperidin-1-yl)pyrimidine-4-carboxaldehyde in the presence of a suitable base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the piperidinyl group, which may affect its biological activity.

    1-(3,4-Dimethylphenyl)-3-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine group instead of piperidine, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-6-7-16(12-15(14)2)23-19(25)21-13-17-8-9-20-18(22-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADFJAXOGDPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.